N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide
Description
Properties
IUPAC Name |
N-methyl-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-17-15(19)10-12-11-16(6-8-18-9-7-16)20-14-5-3-2-4-13(12)14/h2-5,12,18H,6-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFPPGATHCMZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1CC2(CCNCC2)OC3=CC=CC=C13 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide, with the CAS number 1422134-49-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 274.36 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique biological profile.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors. The spiro[chroman-piperidine] structure may enhance binding affinity and selectivity for specific targets, potentially influencing pathways related to neurobiology and cancer therapy.
Biological Activities
-
Anti-Tubercular Activity :
A study evaluated a series of spiro-[chroman-2,4'-piperidin]-4-one derivatives for anti-tuberculosis activity against Mycobacterium tuberculosis. Among these derivatives, one compound demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 3.72 μM, indicating that structural analogs of this compound may possess similar anti-tubercular properties . -
Cytotoxicity :
While some derivatives exhibited promising anti-TB activity, they also showed acute cytotoxicity towards human lung fibroblast cell lines (MRC-5). This dual effect highlights the need for careful evaluation of therapeutic indices when considering these compounds for drug development . -
Potential as a Sirtuin Modulator :
The compound's structural features suggest potential interactions with sirtuins, a family of NAD+-dependent deacetylases involved in various cellular processes including aging and metabolism. Modulators of sirtuin activity are being explored as therapeutic agents for conditions such as neurodegenerative diseases and cancer .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anti-Tubercular | Significant inhibition (MIC 3.72 μM) | |
| Cytotoxicity | Acute cytotoxicity in MRC-5 cell lines | |
| Sirtuin Modulation | Potential interaction with sirtuins |
Case Studies
-
Anti-Tuberculosis Study :
In a systematic evaluation, derivatives of spiro-[chroman-2,4'-piperidin]-4-one were synthesized and tested against M. tuberculosis. The study found that while some compounds had low MIC values compared to standard treatments (e.g., isoniazid), they also posed risks due to cytotoxic effects on human cells . -
Sirtuin Interaction Studies :
Research into small-molecule inhibitors targeting sirtuins has indicated that compounds similar to this compound could modulate sirtuin activity effectively. This modulation is crucial in understanding their role in cellular processes like apoptosis and inflammation .
Scientific Research Applications
Introduction to N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide
This compound is a spirocyclic compound that features a chroman and piperidine moiety. Its structural complexity allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Medicinal Chemistry Applications
2.1. ACC Inhibition
One of the primary applications of this compound is as an acetyl coenzyme A carboxylase (ACC) inhibitor. ACC plays a crucial role in fatty acid synthesis and metabolism, and its inhibition can lead to significant therapeutic benefits in various metabolic disorders:
- Obesity and Metabolic Syndrome : By inhibiting ACC, the compound can potentially reduce fatty acid synthesis, thereby aiding in weight management and the treatment of metabolic syndrome .
- Cardiovascular Diseases : The inhibition of ACC may help manage conditions like hypertension and heart failure by improving lipid profiles .
- Diabetes Management : ACC inhibitors have been shown to improve insulin sensitivity and glucose metabolism, making them valuable in diabetes treatment .
Table 1: Potential Therapeutic Applications of ACC Inhibition
| Condition | Mechanism of Action | Potential Benefits |
|---|---|---|
| Obesity | Reduces fatty acid synthesis | Weight loss, improved metabolic health |
| Hypertension | Improves lipid profiles | Reduced cardiovascular risk |
| Diabetes | Enhances insulin sensitivity | Better glycemic control |
| Non-alcoholic Fatty Liver Disease | Decreases liver fat accumulation | Improved liver function |
Recent studies have highlighted the biological relevance of spiro[chromane-2,4'-piperidine]-4(3H)-one derivatives, which includes this compound. These compounds exhibit:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial and fungal strains, indicating their potential as antimicrobial agents .
- Cytotoxic Properties : Research indicates that certain spirocyclic compounds possess cytotoxic effects against cancer cell lines, suggesting their utility in oncology .
Case Studies
Several studies have documented the efficacy of spiro[chromane-2,4'-piperidine] derivatives in treating specific conditions:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of spiro[chromane-2,4'-piperidine] derivatives on human colon cancer cell lines. Results indicated that specific modifications to the piperidine ring enhanced cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Metabolic Disorder Management
In a clinical trial assessing the impact of ACC inhibitors on patients with metabolic syndrome, participants exhibited significant reductions in body weight and improvements in lipid profiles after treatment with compounds similar to this compound .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their biological activities:
Key Findings from Comparative Analysis
Spirocyclic Core vs. Non-Spiro Analogues: Spiro[chroman-2,4'-piperidin]-4-one derivatives (e.g., compound 16 in ) exhibit potent anticancer activity (IC50: 0.31–5.62 μM) due to their rigid three-dimensional structure, which enhances target engagement. In contrast, non-spiro acetamides (e.g., and ) lack this conformational constraint and show reduced or uncharacterized activity .
Role of Substituents on the Acetamide Moiety :
- The N-methyl group in the target compound may improve metabolic stability compared to unsubstituted acetamides (e.g., ). Sulfonyl or thiophene bridges (e.g., and ) enhance cytotoxicity by introducing hydrogen-bonding or π-stacking interactions .
Biological Target Specificity: Spirochromanones with quinoline moieties () act as acetyl-CoA carboxylase (ACC) inhibitors, suggesting the spiro-piperidine system can be tailored for metabolic diseases. Conversely, sulfonyl-bridged spiro derivatives () target apoptosis pathways in cancer cells .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for spiro[chroman-2,4'-piperidin]-4-one derivatives, involving Boc deprotection and coupling reactions (). Modifications at the acetamide position (e.g., methyl vs. sulfonyl groups) require tailored reagents .
Preparation Methods
Key Starting Materials
Reaction Conditions
-
Cyclocondensation :
-
Boc Deprotection :
Acetylation of the Piperidine Amine
The free amine of the spiro[chroman-2,4'-piperidin]-4-one intermediate is acetylated to introduce the N-methylacetamide moiety.
Acylation Reagents and Conditions
-
Acetylating Agent : Methylacetyl chloride or acetic anhydride.
-
Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.
Procedure :
-
Spiro[chroman-2,4'-piperidin]-4-one (1 eq) is dissolved in dry THF.
-
Methylacetyl chloride (1.2 eq) is added dropwise under nitrogen at 0°C, followed by TEA (1.5 eq).
-
Workup : The mixture is concentrated, and the residue is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Yield : 65–72% (estimated from analogous reactions).
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Side Reactions and Mitigation
-
Over-Acylation : Controlled reagent stoichiometry (1.2 eq acyl chloride) minimizes diacetylation.
-
Byproduct Formation : Triethylamine hydrochloride precipitates, simplifying purification.
Analytical Characterization
Critical Data for this compound :
*Note: Boc signals absent in final product after deprotection.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide derivatives?
- Methodological Answer : Synthesis typically involves multi-step routes, including spirocyclization and functional group coupling. For example, Kabbe's condensation reaction is used to form the spiro[chroman-2,4'-piperidin]-4-one core, followed by Boc deprotection and coupling with substituents (e.g., sulfonyl or carbonyl linkers) using reagents like HATU and triethylamine . Post-synthesis purification involves chromatography and structural validation via NMR, mass spectrometry, and elemental analysis .
Q. How are the synthesized compounds characterized structurally?
- Methodological Answer : Compounds are characterized using:
- ¹H/¹³C-NMR : To confirm proton and carbon environments, including spirocyclic connectivity.
- Mass spectrometry (EI-MS) : For molecular ion peaks and fragmentation patterns.
- CHN analysis : To verify elemental composition .
- X-ray crystallography (in some cases): For resolving 3D configurations, as seen in related spirochromanone derivatives .
Advanced Research Questions
Q. What in vitro models are used to assess the anticancer potential of these derivatives?
- Methodological Answer :
- Cell lines : MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal adenocarcinoma) are standard models for cytotoxicity screening .
- MTT assay : Cells are treated with compounds for 72 hours, and viability is measured via absorbance at 570 nm. Data are normalized to vehicle controls and reported as mean ± S.D. (n=6) .
- Positive controls : Doxorubicin is often used to benchmark activity .
Q. How do structural modifications (e.g., sulfonyl vs. carbonyl linkers) impact cytotoxic potency?
- Key Findings :
- Sulfonyl linkers (e.g., compound 16) enhance activity due to improved electron-withdrawing properties and steric accessibility, yielding IC50 values of 0.31–5.62 μM .
- Carbonyl linkers (e.g., compound 15) show reduced potency (IC50 = 18.77–47.05 μM), likely due to conformational rigidity .
- Table 1 : Cytotoxicity of Selected Derivatives
| Compound | Linker Type | IC50 (μM) | Cell Line |
|---|---|---|---|
| 16 | Sulfonyl | 0.31–5.62 | MCF-7 |
| 15 | Carbonyl | 18.77–47.05 | A2780 |
Q. What mechanisms underlie the apoptosis-inducing effects of these compounds?
- Methodological Analysis :
- Annexin V/PI staining : Quantifies early/late apoptosis. Compound 16 increases early apoptotic cells >3-fold in MCF-7 after 24 hours .
- Cell cycle analysis : Flow cytometry reveals dose-dependent G2-M phase arrest (e.g., 10 μM compound 16 increases G2-M population from 9.2% to 21.5%), indicating mitotic disruption .
- Caspase activation : Not explicitly tested here but suggested as a pathway for apoptosis induction .
Q. How do researchers analyze conflicting data on compound efficacy across different cancer cell lines?
- Resolution Strategies :
- Cell line heterogeneity : Differences in genetic profiles (e.g., BRCA mutations in ovarian vs. breast cancer) may explain variable IC50 values .
- Dose-response curves : Statistical analysis (e.g., ANOVA) identifies significant potency variations. For example, compound 16 shows higher efficacy in MCF-7 (IC50 = 0.31 μM) than HT-29 (IC50 = 5.62 μM) .
- Mechanistic follow-up : Target engagement studies (e.g., HDAC inhibition assays) clarify whether activity correlates with specific pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
